

Synthesis and Characterization of 6-Amino-3-methyluracil: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-3-methyluracil

Cat. No.: B015044

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **6-Amino-3-methyluracil**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its synthesis, presents a thorough characterization of the compound using various analytical techniques, and includes a mechanistic pathway for its formation.

Physicochemical Properties

6-Amino-3-methyluracil (CAS No. 21236-97-5) is a pyrimidine derivative with the molecular formula $C_5H_7N_3O_2$ and a molecular weight of 141.13 g/mol [\[1\]](#) It typically appears as an off-white to pale yellow solid.[\[2\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1]
Molecular Weight	141.13 g/mol	[1]
CAS Number	21236-97-5	[1][2]
Appearance	Off-White to Pale Yellow Solid	[2]
Melting Point	320-323 °C	[2]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2]

Synthesis Protocol

The synthesis of **6-Amino-3-methyluracil** is achieved through the condensation reaction of ethyl cyanoacetate and methylurea in the presence of a strong base, such as sodium ethoxide. This method is a well-established route for the preparation of 6-aminouracil derivatives.[3][4]

Experimental Protocol

Materials:

- Ethyl Cyanoacetate
- Methylurea
- Sodium metal
- Absolute Ethanol
- Glacial Acetic Acid
- Distilled Water

Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
- **Reaction Mixture:** To the freshly prepared sodium ethoxide solution, add 7.4 g (0.1 mol) of methylurea and 11.3 g (0.1 mol) of ethyl cyanoacetate.[3]
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Precipitation:** After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6. A precipitate of **6-Amino-3-methyluracil** will form.[3]
- **Isolation and Purification:** Filter the precipitate and wash it with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.
- **Drying:** Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A 78% yield of a yellow solid can be expected.[2]

Synthesis Workflow



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Synthesis workflow for **6-Amino-3-methyluracil**.

Characterization Data

The structure and purity of the synthesized **6-Amino-3-methyluracil** were confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, DMSO- d_6):

- δ 10.36 (s, 1H, -NH)
- δ 6.16 (s, 2H, -NH₂)
- δ 4.56 (s, 1H, C₅-H)
- δ 3.04 (s, 3H, -CH₃)[2]

^{13}C NMR (100 MHz, DMSO- d_6):

- δ 163.3 (C₄)
- δ 153.5 (C₆)
- δ 151.1 (C₂)
- δ 74.0 (C₅)
- δ 25.9 (-CH₃)[2]

Infrared (IR) Spectroscopy

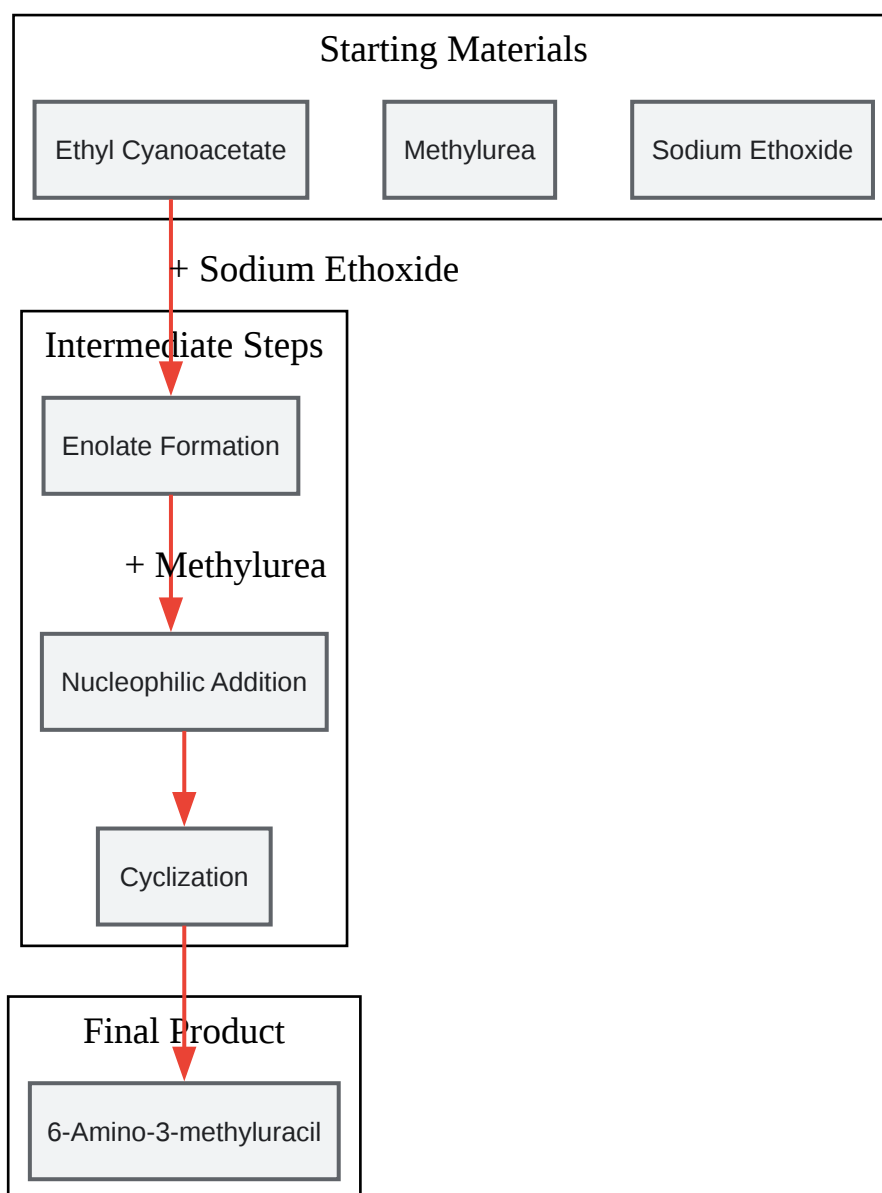
The IR spectrum of **6-Amino-3-methyluracil** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for the title compound is not readily available, the spectrum of the closely related 6-aminouracil shows characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm^{-1}), C=O stretching of the uracil ring (around 1650-1700 cm^{-1}), and N-H bending (around 1600 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. While a specific electron ionization (EI) mass spectrum for **6-Amino-3-methyluracil** is not widely published, the molecular ion peak $[\text{M}]^+$ would be expected at m/z 141, corresponding to its molecular weight.

Signaling Pathway and Logical Relationships

The synthesis of **6-Amino-3-methyluracil** follows a well-defined chemical pathway. The mechanism involves the initial formation of a sodium salt of ethyl cyanoacetate, which then undergoes nucleophilic attack by methylurea, followed by cyclization to form the uracil ring.



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Reaction mechanism for the synthesis.

This technical guide provides a foundational understanding of the synthesis and characterization of **6-Amino-3-methyluracil**. The detailed protocols and characterization data are intended to support researchers in their efforts to synthesize and utilize this compound in various scientific and drug development applications.

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